ROCK1 Potency: 8 nM IC₅₀ Establishes Sub‑10 nM Affinity
Rho-Kinase-IN-3 inhibits recombinant ROCK1 with an IC₅₀ of 8 nM, placing it among the most potent ROCK1 inhibitors in its chemical class [1]. This value represents an approximately 3.8‑fold improvement over the lead compound Rho‑Kinase‑IN‑1 (ROCK1 Kᵢ = 30.5 nM) and substantially exceeds the potency of the ROCK2‑preferring inhibitor THK01 (ROCK1 IC₅₀ = 923 nM) [2].
| Evidence Dimension | ROCK1 inhibitory potency (IC₅₀ or Kᵢ) |
|---|---|
| Target Compound Data | IC₅₀ = 8 nM |
| Comparator Or Baseline | Rho-Kinase-IN-1 (Kᵢ = 30.5 nM); THK01 (ROCK1 IC₅₀ = 923 nM) |
| Quantified Difference | 3.8‑fold more potent than Rho-Kinase-IN-1; 115‑fold more potent than THK01 |
| Conditions | Recombinant ROCK1 enzymatic assay |
Why This Matters
The sub‑10 nM potency reduces the compound concentration required for complete target engagement in cellular assays, minimizing off‑target effects and conserving precious compound stock in long‑term studies.
- [1] TargetMol. GSK270822A (Rho-Kinase-IN-3) product datasheet. View Source
- [2] GlpBio. Rho-Kinase-IN-1 and THK01 product pages. View Source
